5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group and a pyrrolidinyl-oxy group linked to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with a nucleophile under microwave irradiation . Another method involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted position on the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under microwave irradiation or basic conditions.
Oxidation: Typical oxidizing agents might include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The pyrimidine and pyrrolidine moieties may facilitate binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Shares the bromo and methoxy substituents but lacks the pyrrolidinyl-oxy group.
5-Bromopyrimidine: Similar pyrimidine core but without the additional substituents.
3-Amino-5-bromo-2-methoxypyridine: Contains similar functional groups but differs in the position of the amino group.
Uniqueness: 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring with a bromo substituent and a pyrrolidinyl-oxy group linked to a methoxypyridine moiety. This unique structure may confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3/c1-22-13-12(3-2-5-17-13)14(21)20-6-4-11(9-20)23-15-18-7-10(16)8-19-15/h2-3,5,7-8,11H,4,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLDUWRJYCQRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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